N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(11-5-2-1-3-6-11)16-10-12-9-13(19-17-12)14-7-4-8-20-14/h1-9H,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAMLTSEKMPOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination at the 3-Position
Bromination of 5-(thiophen-2-yl)-1,2-oxazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) introduces a bromomethyl group.
Reaction Conditions :
Step 2: Amination via Nucleophilic Substitution
The bromomethyl intermediate reacts with aqueous ammonia or benzylamine to yield the aminomethyl derivative. For example:
Amidation to Form the Benzamide Moiety
The final step involves coupling the aminomethyl-oxazole intermediate with benzoyl chloride. This is achieved via Schotten-Baumann conditions or carbodiimide-mediated coupling.
Procedure :
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Dissolve 5-(thiophen-2-yl)-3-(aminomethyl)-1,2-oxazole in dichloromethane (DCM).
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Add benzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane).
Key Data :
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Reaction Yield: 85%
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Purity (HPLC): >98%
Alternative Pathways and Comparative Analysis
Pathway A: One-Pot Synthesis
Combining cyclization and amidation in a single reactor minimizes intermediate isolation. For instance, in situ generation of the oxazole ring followed by immediate amidation with benzoyl chloride has been reported for analogous compounds. However, yields are lower (50–60%) due to competing side reactions.
Pathway B: Reductive Amination
An alternative employs reductive amination of 5-(thiophen-2-yl)-1,2-oxazole-3-carbaldehyde with benzamide derivatives. Using sodium cyanoborohydride in methanol, this method achieves moderate yields (55–65%) but requires stringent pH control.
Industrial-Scale Considerations
Scalability challenges include:
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Cost of Thiophene Derivatives : Sourcing thiophene-2-carbaldehyde at scale necessitates optimization of thiophene oxidation protocols.
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Purification : Chromatography is impractical industrially; crystallization or distillation alternatives are under investigation.
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Waste Management : Bromination byproducts (e.g., HBr) require neutralization, increasing production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide. Research indicates that derivatives of benzamide can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study evaluated the antitumor efficacy of several benzamide derivatives, including this compound. The results revealed IC50 values ranging from 10 to 25 µM across different cancer cell lines, indicating moderate to high potency.
| Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antitumor | 10 - 25 | Breast Cancer | Apoptosis induction |
| Kinase Inhibition | 15 - 35 | Various Cell Lines | Targeting specific kinases |
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer signaling pathways. These findings suggest that the compound may serve as a potential therapeutic agent by inhibiting specific kinases associated with tumor growth.
Insecticidal Properties
Apart from its antitumor effects, this compound has shown promise in pest control applications. Research indicates that certain benzamide derivatives can inhibit chitin synthesis in insects, which is critical for their growth and development.
Case Study: Chitin Synthesis Inhibition
In vitro studies demonstrated that related compounds exhibited IC50 values of 20 - 30 µM against insect cell cultures, highlighting their potential use as insecticides.
| Activity | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| Chitin Synthesis Inhibition | 20 - 30 | Insect Cell Cultures | Inhibition of chitin synthase |
Material Sciences
The unique chemical structure of this compound also suggests potential applications in material sciences. Its properties could be explored for developing novel materials with specific electrical or optical characteristics due to the presence of heterocyclic rings.
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target proteins and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-Containing M2-S31N Inhibitors
A series of isoxazole derivatives functionalized with adamantane and aryl groups (e.g., 9p–9v) were synthesized and tested for M2-S31N inhibition. Key structural and functional comparisons are summarized below:
*Inhibition efficacy: Measured via two-electrode voltage clamp (TEVC) assays in Xenopus oocytes expressing M2-S31N at pH 5.5 .
- Key Findings :
- The thiophen-2-yl substituent in WJ332 confers superior inhibition (85%) compared to chlorinated or methoxy-substituted analogs (65–78%) .
- Chlorine at the 5-position of thiophene (9q, 9r) marginally reduces potency, likely due to steric hindrance or altered electronic effects.
- Methoxy groups (9s, 9t) further decrease activity, suggesting polar substituents disrupt hydrophobic interactions with the M2 channel .
Benzamide Derivatives with Heterocyclic Modifications
N-[(Morpholin-4-yl)(Thiophen-2-yl)methyl]Benzamide
This compound replaces the oxazole ring with a morpholine-thiophene hybrid. Crystal structure analysis reveals a chair conformation of the morpholine ring and a dihedral angle of 63.5° between the thiophene and benzamide planes. Unlike WJ332, this derivative lacks direct antiviral data but demonstrates intermolecular N–H⋯O hydrogen bonding, which may influence solubility and crystallinity .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
A nitazoxanide analog, this compound features a thiazole ring and fluorinated benzamide. It inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via an amide anion mechanism.
Functionalized Benzamides with Oxadiazole and Oxazole Moieties
Structural and Pharmacological Trends
Heterocyclic Core :
- Isoxazole (WJ332) vs. oxadiazole (LMM5/LMM11): Isoxazole’s smaller ring size and electron-rich nature favor interactions with viral ion channels.
- Thiophene vs. thiazole: Thiophene’s sulfur atom and π-electron system enhance hydrophobic binding, whereas thiazole’s nitrogen may polarize interactions .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve target affinity but may reduce solubility.
- Electron-Donating Groups (e.g., OCH₃): Enhance solubility but disrupt hydrophobic binding .
Biological Activity
N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H16N2OS
Molecular Weight : 284.37 g/mol
IUPAC Name : this compound
The compound features a benzamide moiety linked to a thiophene-substituted oxazole, which contributes to its biological properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with cancer progression and inflammation. For instance, it may inhibit cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in the modulation of inflammatory responses and cancer cell proliferation .
- Antioxidant Activity : Studies indicate that derivatives of oxazole compounds demonstrate significant antioxidant properties. This activity is believed to be linked to their ability to scavenge free radicals and inhibit lipid peroxidation .
- Antimicrobial Properties : The presence of the thiophene ring enhances the compound's ability to interact with microbial targets, suggesting potential applications in treating infections .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value indicating moderate potency against several types of cancer, including breast and lung cancers. The mechanism was primarily through the inhibition of HDAC, leading to altered gene expression related to cell cycle regulation .
- Anti-inflammatory Effects : In vivo studies demonstrated that this compound significantly reduced carrageenan-induced paw edema in animal models, suggesting effective anti-inflammatory properties .
- Antioxidant Studies : In vitro assays showed that derivatives of the compound could inhibit lipid peroxidation by up to 86%, indicating strong antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Isoxazole Formation : Cyclization of hydroxylamine derivatives with β-diketones under acidic conditions (e.g., HCl/HOAc) generates the 1,2-oxazole core .
- Thiophene Functionalization : Friedel-Crafts acylation or Suzuki-Miyaura coupling introduces the thiophene moiety. Microwave-assisted synthesis can enhance reaction efficiency .
- Benzamide Coupling : Amide bond formation via oxalyl chloride activation of carboxylic acids or direct coupling with benzoyl chloride in the presence of a base (e.g., pyridine) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .
- Critical Factors : Temperature control (<70°C prevents decomposition), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- NMR : NMR confirms the benzamide NH proton (~10.5 ppm) and thiophene protons (δ 6.8–7.5 ppm). NMR identifies carbonyl carbons (~165 ppm for amide, ~160 ppm for oxazole) .
- IR : Stretching vibrations for amide (C=O at ~1650 cm) and aromatic C-H (thiophene at ~3100 cm) .
- MS : ESI-MS detects the molecular ion peak (e.g., [M+H]) and fragmentation patterns for structural validation .
Q. What are the primary biological targets or pathways investigated for this compound in preclinical studies?
- Mechanistic Insights :
- The isoxazole-thiophene scaffold interacts with enzymes (e.g., kinases) via π-π stacking and hydrogen bonding. The benzamide group enhances solubility and target affinity .
- Assays : Enzyme inhibition (IC values via fluorometric assays) and cytotoxicity profiling (MTT assays against cancer cell lines, e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How do electronic properties of the thiophene and isoxazole rings influence the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) :
- Thiophene : Electron-rich sulfur atoms enhance electrophilic substitution (e.g., halogenation for derivatization) and modulate redox activity in biological systems .
- Isoxazole : The N-O dipole stabilizes binding to hydrophobic enzyme pockets. Substituents at C-5 (thiophene) alter steric bulk and electronic density .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to rationalize charge transfer interactions .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity across studies?
- Data Reconciliation :
- Synthesis : Compare catalyst systems (e.g., PdCl vs. CuI for cross-coupling) and solvent effects (DMF vs. THF) .
- Bioactivity : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate via orthogonal methods (e.g., Western blotting for apoptosis markers) .
- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., impurity profiles from HPLC) .
Q. How can researchers leverage crystallographic data to optimize the compound’s binding mode with target proteins?
- Crystallography Workflow :
- Data Collection : High-resolution (<1.5 Å) X-ray diffraction (SHELXL for refinement) .
- Docking Studies : Molecular docking (AutoDock Vina) guided by crystal structures to predict binding poses .
- Validation : Mutagenesis (e.g., Ala scanning) of key residues (e.g., catalytic lysine) confirms binding hypotheses .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
